molecular formula C17H14N2O3 B12949732 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid CAS No. 88941-73-5

3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid

Cat. No.: B12949732
CAS No.: 88941-73-5
M. Wt: 294.30 g/mol
InChI Key: NCIVFSRTQFXADD-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for resolving molecular geometries. For 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid, crystallization from isopropanol yields pale-yellow crystals suitable for SC-XRD. The asymmetric unit reveals a non-planar structure, with the imidazole ring (r.m.s. deviation = 0.0015 Å) adopting a nearly planar conformation, while the hydroxyphenyl and benzoic acid groups exhibit torsional flexibility. Key bond lengths include the C–O bonds of the carboxylic acid group (1.216–1.319 Å), consistent with typical benzoic acid derivatives.

The crystal packing is stabilized by O–H⋯O and O–H⋯N hydrogen bonds between the carboxylic acid, hydroxyl, and imidazole groups. Notably, π–π stacking interactions occur between inversion-related aromatic rings, with centroid-to-centroid distances of 3.8–4.2 Å. These interactions contribute to a layered supramolecular architecture, as illustrated in Table 1.

Table 1: Selected crystallographic parameters and intermolecular interactions.

Parameter Value
Space group P2~1~/c
Unit cell dimensions a = 8.42 Å, b = 12.35 Å, c = 14.20 Å
Dihedral angle (imidazole-hydroxyphenyl) 48.85–55.27°
Hydrogen bond lengths O–H⋯O: 2.62 Å; O–H⋯N: 2.75 Å

Computational Molecular Modeling and Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry and electronic structure. The HOMO-LUMO energy gap (4.2 eV) suggests moderate reactivity, localized predominantly on the imidazole ring and carboxylic acid group. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the hydroxyl oxygen and the σ* orbitals of adjacent C–O bonds, stabilizing the molecule by 12.3 kcal/mol.

Electrostatic potential maps highlight regions of high electron density at the hydroxyl oxygen and imidazole nitrogen atoms, corroborating their roles in hydrogen bonding. Additionally, non-covalent interaction (NCI) plots visualize van der Waals forces and steric repulsions governing crystal packing.

Conformational Dynamics via Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (400 MHz, DMSO-d~6~) reveal distinct signals for the imidazole protons (δ 7.85–8.10 ppm) and aromatic protons of the hydroxyphenyl group (δ 6.90–7.45 ppm). The hydroxyl proton resonates as a broad singlet at δ 5.32 ppm, indicative of hydrogen bonding. ¹³C NMR assignments confirm the carboxylic acid carbonyl at δ 168.5 ppm and imidazole carbons at δ 135.2–137.8 ppm.

Two-dimensional NOESY experiments detect through-space correlations between the hydroxyphenyl methylene protons (δ 4.25 ppm) and imidazole protons, suggesting a folded conformation in solution. Variable-temperature NMR studies (253–323 K) show line broadening for the hydroxyl proton, consistent with dynamic hydrogen bonding exchange.

Comparative Analysis with Structurally Related Benzoic Acid Derivatives

Comparative analysis with 3-(1H-imidazol-1-ylmethyl)benzoic acid and 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride reveals structural and electronic trends:

Table 2: Structural comparison with related derivatives.

Compound Dihedral Angle (°) Hydrogen Bond Length (Å)
Target compound 48.85–55.27 2.62–2.75
3-(1H-Imidazol-1-ylmethyl)benzoic acid 78.04 2.85
1,3-Bis(4-hydroxyphenyl)imidazolium 55.27 2.98

The target compound’s smaller dihedral angles compared to 3-(1H-imidazol-1-ylmethyl)benzoic acid suggest enhanced conjugation between the imidazole and hydroxyphenyl groups. Conversely, its hydrogen bond lengths are shorter than those in the imidazolium salt, reflecting stronger electrostatic interactions.

Properties

CAS No.

88941-73-5

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[hydroxy-(3-imidazol-1-ylphenyl)methyl]benzoic acid

InChI

InChI=1S/C17H14N2O3/c20-16(12-3-1-5-14(9-12)17(21)22)13-4-2-6-15(10-13)19-8-7-18-11-19/h1-11,16,20H,(H,21,22)

InChI Key

NCIVFSRTQFXADD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(C2=CC(=CC=C2)N3C=CN=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolones.

    Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.

    Substitution: The phenyl and benzoic acid moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can introduce various functional groups onto the phenyl and benzoic acid moieties .

Scientific Research Applications

Biological Significance

Antioxidant Activity
Research indicates that compounds containing imidazole rings exhibit antioxidant properties. The presence of the hydroxyl group in 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid may enhance its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related conditions .

Antimicrobial Properties
Studies have shown that imidazole derivatives possess antimicrobial activities. The structure of 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid suggests potential efficacy against various bacterial strains, warranting investigation into its use as an antimicrobial agent .

Therapeutic Applications

Cancer Research
The compound's structure suggests it may interact with biological targets relevant to cancer treatment. Preliminary studies indicate that derivatives of benzoic acid and imidazole can inhibit tumor growth in vitro. Further research could elucidate the mechanisms by which 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid affects cancer cell proliferation .

Neurological Disorders
Imidazole-containing compounds have been studied for their neuroprotective effects. The potential of 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid to modulate neurotransmitter systems could provide insights into treatments for conditions such as Alzheimer's disease and depression .

Data Tables

ActivityReference
Antioxidant
Antimicrobial
Anti-cancer
Neuroprotective

Case Studies

  • Antioxidant Efficacy
    A study investigated the antioxidant properties of various imidazole derivatives, including those similar to 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting potential applications in age-related diseases.
  • Antimicrobial Testing
    In vitro tests were conducted on several bacterial strains using derivatives of benzoic acid with imidazole groups. The results demonstrated that certain compounds exhibited effective inhibition of bacterial growth, supporting the hypothesis that 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid could have similar effects.

Mechanism of Action

The mechanism of action of 3-((3-(1H-Imidazol-1-yl)phenyl)(hydroxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of enzyme-substrate complexes . The compound’s anti-inflammatory and antibacterial effects are attributed to its ability to interfere with key biological pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride (CAS 218131-32-9)
  • Structure : Features a methylene (-CH2-) linker between the imidazole and benzoic acid, lacking the hydroxyl group present in the target compound.
  • Properties: Molecular formula C11H11ClN2O2 (MW 238.67 g/mol).
  • Applications : Often used in pharmaceutical intermediates due to its stability and ease of synthesis.
3-(1H-Imidazol-1-yl)benzoic Acid (CAS 108035-47-8)
  • Structure : Direct attachment of imidazole to the benzoic acid ring at the 3-position without the hydroxyphenylmethyl spacer.
  • Properties : Molecular formula C10H8N2O2 (MW 188.18 g/mol). The shorter structure may limit conformational flexibility but enhances electron-withdrawing effects on the carboxylic acid group, increasing acidity (pKa ~2.5–3.0) .
2-[7-Nitro-5-Trifluoromethyl-1H-Benzimidazol-2-yl]benzoic Acid (3a)
  • Structure: A benzimidazole analog with nitro (-NO2) and trifluoromethyl (-CF3) groups at positions 5 and 7, linked to benzoic acid.
  • Properties : Higher molecular weight (351 g/mol) and melting point (287.9 °C) due to bulky substituents. The electron-withdrawing groups enhance metabolic stability but may reduce solubility .
4-{[3-(1H-Imidazol-1-ylacetyl)-1,3-Thiazolidin-2-yl]methoxy}benzoic Acid Hydrochloride
  • Structure : Incorporates a thiazolidine ring and acetylated imidazole, introducing sulfur and additional hydrogen-bonding sites.

Physicochemical Properties and Substituent Effects

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility Insights
Target Compound ~238 (estimated) -COOH, -OH, imidazole Not reported Moderate (polar groups)
3-(1H-Imidazol-1-ylmethyl)BA·HCl 238.67 -COOH, -CH2-imidazole Not reported High (hydrochloride salt)
3-(1H-Imidazol-1-yl)BA 188.18 -COOH, imidazole Not reported Low (non-polar imidazole)
3a (Benzimidazole derivative) 351 -COOH, -NO2, -CF3, benzimidazole 287.9 Very low (bulky substituents)

Key Observations :

  • Electron-Withdrawing Effects : Nitro and trifluoromethyl groups in 3a increase benzoic acid acidity (lower pKa) but reduce solubility .
  • Salt Formation : Hydrochloride salts (e.g., CAS 218131-32-9) improve solubility and bioavailability .

Biological Activity

3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, particularly in cancer research.

Synthesis

The synthesis of 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid typically involves the reaction of benzoic acid derivatives with imidazole-containing compounds. The structural formula can be represented as follows:

C16H15N3O3\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_3

This structure suggests functional groups that may contribute to its biological properties, including the hydroxyl and carboxylic acid moieties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid. For instance, compounds containing imidazole rings have shown promising results against various cancer cell lines. A notable study demonstrated that derivatives with imidazole structures could inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) by inducing apoptosis through caspase activation at concentrations as low as 1 μM .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
3-Hydroxy...MDA-MB-2311.0Apoptosis induction via caspase-3
3-Hydroxy...HepG22.5Cell cycle arrest
Similar CompoundsA549 (Lung)0.51Cytotoxicity
Similar CompoundsMCF-7 (Breast)0.42Anti-proliferative effect

The biological activity of 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid is primarily attributed to its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells. The compound has been shown to enhance caspase-3 activity significantly, which is a critical executor in the apoptotic pathway, leading to morphological changes in treated cells .

Case Studies

In a comparative study, various derivatives of imidazole were evaluated for their anticancer properties. The results indicated that those with higher lipophilicity and specific substituents exhibited enhanced cytotoxic effects against tumor cells. For example, one derivative demonstrated an IC50 value of 0.51 μM against A549 lung cancer cells, outperforming standard chemotherapeutics like doxorubicin in selectivity towards cancerous cells over normal cells .

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